molecular formula C8H7ClN2 B7967817 2-Chloro-6-ethylnicotinonitrile

2-Chloro-6-ethylnicotinonitrile

Cat. No.: B7967817
M. Wt: 166.61 g/mol
InChI Key: NGGUUYGWPNBCAH-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylnicotinonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethylnicotinonitrile typically involves the chlorination of 6-ethylnicotinonitrile. One common method includes the reaction of 6-ethylnicotinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylnicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Substituted nicotinonitriles.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines

Scientific Research Applications

2-Chloro-6-ethylnicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylnicotinonitrile depends on its application. In medicinal chemistry, it may act as an agonist or antagonist of nicotinic acetylcholine receptors, modulating neurotransmission. The chlorine and ethyl groups influence its binding affinity and selectivity for specific receptor subtypes. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinonitrile: Lacks the ethyl group, resulting in different reactivity and binding properties.

    6-Ethylnicotinonitrile: Lacks the chlorine atom, affecting its chemical behavior and applications.

    2-Bromo-6-ethylnicotinonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

Uniqueness

2-Chloro-6-ethylnicotinonitrile is unique due to the combined presence of both chlorine and ethyl groups, which confer specific electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

2-chloro-6-ethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-2-7-4-3-6(5-10)8(9)11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGUUYGWPNBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-cyano-6-ethyl-2(1H)-pyridone (36.2 g, 0.24 mol) and phosphorus oxychloride (250 ml) was heated under reflux for 2 hours. The reaction solution was concentrated under a reduced pressure, and the resulting residue was mixed with toluene and concentrated under a reduced pressure. The thus obtained residue was diluted with chloroform and washed with 1 N sodium hydroxide aqueous solution. The aqueous layer was extracted with chloroform, and the chloroform layers were combined and dried over anhydrous magnesium sulfate. After removing magnesium sulfate by filtration, the filtrate was concentrated under a reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 2-chloro-3-cyano-6-ethylpyridine (19.6 g, 49%) as an oily material.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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